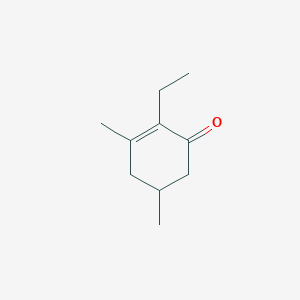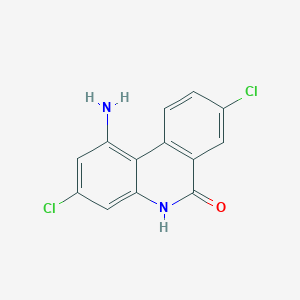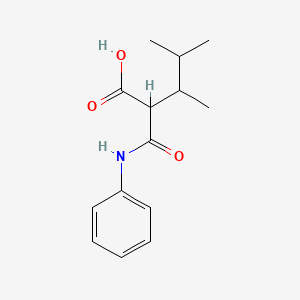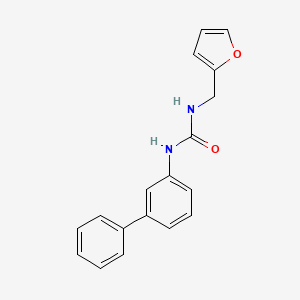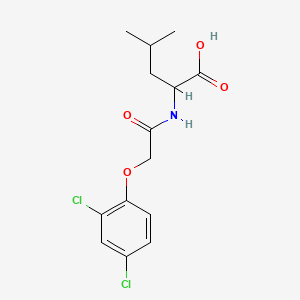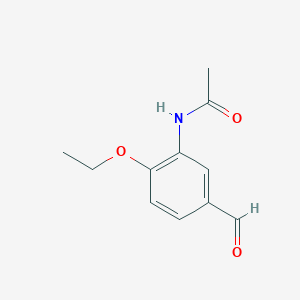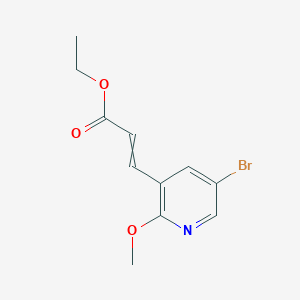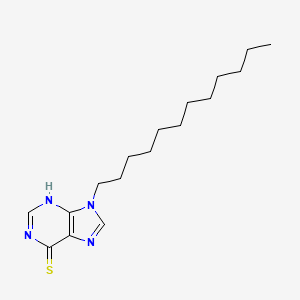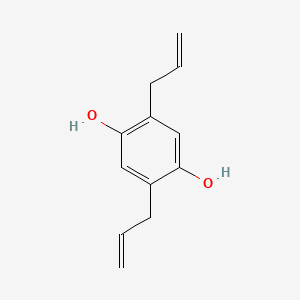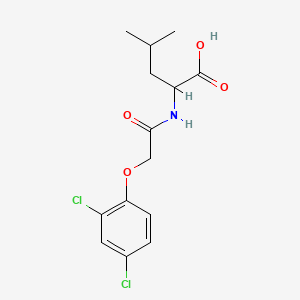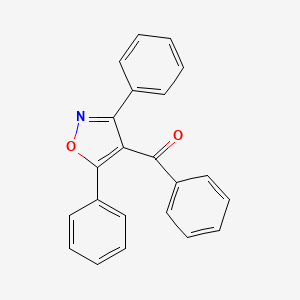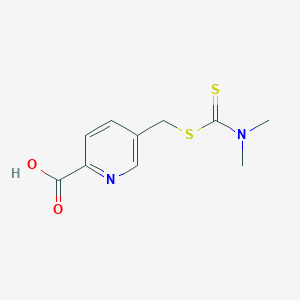
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is a complex organic compound with the molecular formula C10H12N2O2S2. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a dimethylthiocarbamoylsulfanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with a sulfur source to introduce the sulfanylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dimethylthiocarbamoylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A pyridinecarboxylic acid with a similar structure but lacking the dimethylthiocarbamoylsulfanylmethyl group.
Nicotinic acid (Niacin): Another pyridinecarboxylic acid, known for its role as a vitamin (B3).
Isonicotinic acid: A structural isomer of nicotinic acid.
Uniqueness
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is unique due to the presence of the dimethylthiocarbamoylsulfanylmethyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids .
Properties
CAS No. |
39977-50-9 |
|---|---|
Molecular Formula |
C10H12N2O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
5-(dimethylcarbamothioylsulfanylmethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S2/c1-12(2)10(15)16-6-7-3-4-8(9(13)14)11-5-7/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
KVFGVUZDZZQEKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


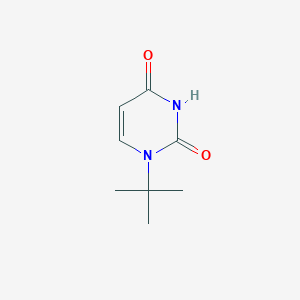
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
